molecular formula C14H11ClN2O3 B11959465 4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid

4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid

Cat. No.: B11959465
M. Wt: 290.70 g/mol
InChI Key: WAFFEIYQHMXIDW-UHFFFAOYSA-N
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Description

4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C14H11ClN2O3 It is a derivative of benzoic acid, featuring a chloroaniline group attached through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid typically involves the reaction of 2-chloroaniline with a benzoic acid derivative. One common method is the acylation of 2-chloroaniline with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
  • 4-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
  • 2-{[(2-Chloroanilino)carbonyl]amino}benzoic acid

Uniqueness

4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid is unique due to the specific position of the chloroaniline group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

4-[(2-chlorophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H11ClN2O3/c15-11-3-1-2-4-12(11)17-14(20)16-10-7-5-9(6-8-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)

InChI Key

WAFFEIYQHMXIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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